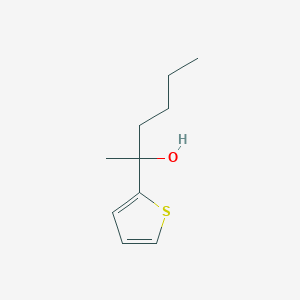

2-(2-Thienyl)-2-hexanol

Description

2-(2-Thienyl)-2-hexanol (C₁₀H₁₆OS) is a secondary alcohol featuring a thienyl (C₄H₃S) substituent at the 2-position of a hexanol backbone. This compound combines the hydrophobic hexanol chain with the aromatic, electron-rich thiophene ring, which influences its physicochemical properties and reactivity. The thienyl group may enhance interactions in catalytic systems or biological environments due to its conjugated π-system and sulfur atom .

Properties

Molecular Formula |

C10H16OS |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

2-thiophen-2-ylhexan-2-ol |

InChI |

InChI=1S/C10H16OS/c1-3-4-7-10(2,11)9-6-5-8-12-9/h5-6,8,11H,3-4,7H2,1-2H3 |

InChI Key |

XUOLIUGOZWJYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C1=CC=CS1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Ethyl-1-hexanol

Structure: A branched primary alcohol (C₈H₁₈O) with an ethyl group at the 2-position of a hexanol chain. Key Properties:

Comparison :

- Reactivity: 2-Ethyl-1-hexanol’s primary alcohol group makes it more reactive in esterification and oxidation compared to the secondary alcohol in 2-(2-Thienyl)-2-hexanol.

- Polarity: The ethyl group in 2-Ethyl-1-hexanol reduces polarity compared to the thienyl group, affecting solubility (e.g., 2-Ethyl-1-hexanol is miscible in organic solvents but immiscible in water) .

- Toxicity: 2-Ethyl-1-hexanol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .

| Property | This compound | 2-Ethyl-1-hexanol |

|---|---|---|

| Molecular Formula | C₁₀H₁₆OS | C₈H₁₈O |

| Functional Group | Secondary alcohol + thienyl | Primary alcohol + ethyl |

| Molecular Weight (g/mol) | 184.30 (estimated) | 130.23 |

| Applications | Potential bioactive agent | Solvent, plasticizer |

2-Hexanol

Structure : A straight-chain secondary alcohol (C₆H₁₄O) with a hydroxyl group at the 2-position.

Key Properties :

Comparison :

- Hydrophobicity: The absence of a thienyl or ethyl group in 2-Hexanol results in lower molecular weight and higher volatility compared to this compound.

2-(2-Thienyl)ethanol

Structure: A smaller analog (C₆H₈OS) with a thienyl group attached to ethanol. Key Properties:

Comparison :

- Solubility: The ethanol backbone may improve aqueous solubility compared to this compound.

Cyclohexanol Derivatives (e.g., 2-Phenylcyclohexanol)

Structure: Cyclohexanol derivatives feature a cyclic backbone with aromatic substituents (e.g., phenyl in 2-Phenylcyclohexanol) . Key Properties:

Comparison :

- Conformational Flexibility: The linear hexanol chain in this compound allows greater flexibility than cyclohexanol derivatives, impacting binding in biological or catalytic systems.

- Aromatic Interactions: Phenyl groups in cyclohexanol derivatives engage in π-π stacking, whereas thienyl groups may participate in sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Research Findings and Implications

- Synthetic Applications: Thienyl-substituted alcohols like this compound may serve as intermediates in synthesizing heterocyclic compounds (e.g., triazinones and thiadiazolotriazines with anticancer activity) .

- Enantioselectivity : Thienyl groups influence stereochemical outcomes in catalytic reactions. For example, 2-thienyl derivatives exhibit higher enantioselectivity than 3-thienyl analogs in hydroboration reactions .

- Toxicity Considerations: While this compound’s toxicity is uncharacterized, structurally similar alcohols (e.g., 2-Ethyl-1-hexanol) require careful handling to avoid respiratory or dermal irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.